1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
The compound 1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 5-chloro-2-methylphenyl group at position 1 and a 1,2,4-oxadiazole ring at position 4. The oxadiazole moiety is further functionalized with a pyridin-3-yl group.
Properties
IUPAC Name |
3-(5-chloro-2-methylphenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN7O/c1-9-4-5-11(17)7-12(9)24-14(18)13(21-23-24)16-20-15(22-25-16)10-3-2-6-19-8-10/h2-8H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKGJNHBXQMZEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile oxide under appropriate conditions.
Formation of the triazole ring: This step often involves a cycloaddition reaction between an azide and an alkyne.
Coupling of the phenyl and pyridine rings: This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions, employing reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,3-triazol-5-amines with 1,2,4-oxadiazole substituents. Below is a comparative analysis with structurally related molecules:
Table 1: Structural and Functional Comparison
Key Observations:
Chlorine and methyl groups on the phenyl ring (position 1 of the triazole) increase lipophilicity, which may influence membrane permeability and pharmacokinetics . Trifluoromethyl groups (e.g., in ) significantly elevate molecular weight and hydrophobicity, often correlating with prolonged half-lives but reduced solubility.
Synthetic Yields :
- Analogous oxadiazole-triazole hybrids are synthesized in moderate to high yields (55–72%) via cyclocondensation or nucleophilic substitution .
Biological Relevance :
- Compounds with similar scaffolds (e.g., 1,2,4-oxadiazole-linked triazoles) have shown activity as TRPA1/TRPV1 antagonists (e.g., compounds 46–51 in ) and SARS-CoV-2 inhibitors (e.g., compound 130 in ).
Research Findings and Implications
- Structural Flexibility : The triazole-oxadiazole core allows modular substitution, enabling optimization for target selectivity. For instance, pyridinyl and thiophene groups may engage in π-π stacking with aromatic residues in enzyme active sites .
- Thermodynamic Stability : X-ray crystallography studies of related triazol-5-amines (e.g., ) confirm planar geometries, which are advantageous for binding to flat hydrophobic pockets.
- Challenges : The target compound’s chlorine and methyl substituents may pose metabolic liabilities (e.g., CYP450-mediated dechlorination), necessitating further derivatization for improved drug-likeness .
Biological Activity
The compound 1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates structural motifs known for their diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological potentials based on recent research findings.
Structural Overview
The compound features:
- Triazole and oxadiazole rings , which are recognized for their role in medicinal chemistry.
- A pyridine moiety , contributing to the compound's potential pharmacological interactions.
Anticancer Properties
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The incorporation of the 1,2,4-oxadiazole scaffold has been linked to significant anticancer activity. For instance:
- Compounds with this scaffold have shown inhibitory effects on various cancer cell lines, including colon adenocarcinoma (CXF HT-29) and human lung adenocarcinoma (LXFA 629) with IC50 values ranging from 2.76 µM to 9.27 µM against specific lines .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | OVXF 899 | 2.76 | |
| Compound B | PXF 1752 | 9.27 | |
| Compound C | RXF 486 | 1.143 |
The mechanism of action for these compounds often involves the inhibition of key enzymes like HDAC (Histone Deacetylase), thymidylate synthase, and telomerase, which are crucial in cancer cell proliferation .
Antimicrobial Activity
Compounds containing triazole and oxadiazole rings have also demonstrated antimicrobial properties against a range of pathogens. The biological activity spectrum includes:
- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal : Activity against various fungal strains.
Case Studies
A notable study investigated a series of 1,2,4-oxadiazole derivatives , revealing that modifications to the oxadiazole ring significantly enhanced their bioactivity. The derivatives were screened against multiple cancer cell lines and exhibited varying degrees of cytotoxicity .
Example Case Study
In a comparative analysis of several derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
